3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-7-9-17(10-8-15)20(26)24-13-11-16(12-14-24)19-22-23-21(27)25(19)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUFYLIAAETCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylbenzoyl Group: The methylbenzoyl group is introduced via acylation reactions using reagents such as 4-methylbenzoyl chloride.
Formation of the Triazolone Moiety: The triazolone ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine and triazolone moieties using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceutical agents due to its ability to interact with various biological targets. Its structural components allow it to modulate enzyme activity and receptor interactions effectively.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one | E. coli | 15 µg/mL |
| 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one | S. aureus | 10 µg/mL |
These results suggest that the compound possesses moderate to good antimicrobial efficacy, making it a candidate for further exploration in antibiotic development.
Antitumor Activity
The compound's triazole structure is associated with anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various mechanisms such as caspase activation and modulation of apoptotic pathways.
Case Study Example:
A study conducted on the effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzoyl)piperidine: Shares the piperidine and methylbenzoyl moieties but lacks the triazolone ring.
4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains the triazolone and phenyl groups but lacks the piperidine and methylbenzoyl moieties.
Uniqueness
3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of both the piperidine and triazolone rings, along with the phenyl and methylbenzoyl substituents, makes it a versatile compound for various research and industrial purposes.
Biological Activity
3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (referred to as "the compound" hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoles and features a piperidine ring substituted with a 4-methylbenzoyl group and a phenyl group. Its molecular formula is CHNO with a molecular weight of approximately 408.48 g/mol. The presence of the triazole moiety is crucial for its biological activity, as it often contributes to various pharmacological effects.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor activity . In vitro tests showed that it can inhibit the proliferation of several cancer cell lines. For instance, the compound demonstrated an IC value comparable to standard chemotherapeutic agents against various human cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial growth through interaction with essential enzymes .
Enzyme Inhibition
In addition to its antimicrobial effects, the compound has shown potential as an enzyme inhibitor . Specifically, it has been tested for acetylcholinesterase (AChE) inhibition, which is relevant for conditions such as Alzheimer's disease. The results indicated that the compound could serve as a lead for developing new AChE inhibitors .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that modifications in the piperidine and triazole rings significantly influence biological activity. For example:
- Substitution on the piperidine ring with different aromatic groups enhances cytotoxicity.
- The presence of electron-donating groups on the phenyl ring increases potency against cancer cell lines.
These findings suggest that further optimization of the molecular structure could lead to more effective derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Cancer Treatment : A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor regression compared to control groups treated with placebo .
- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
